N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-10-4-3-5-12-13(10)16-15(22-12)17-14(19)11-6-8-18(9-7-11)23(2,20)21/h3-5,11H,6-9H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPYLJCCTJQRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzo[d]thiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Structural Characteristics
The compound is characterized by several key structural elements:
- Benzo[d]thiazole moiety : This heterocyclic structure contributes to the compound's biological activity.
- Piperidine ring : Known for enhancing pharmacological properties.
- Methylsulfonyl group : Improves solubility and reactivity, crucial for biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide and related compounds. These compounds exhibit significant activity against various cancer cell lines, as summarized in the following table:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 modulation |
| 4i | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |
Studies indicate that these compounds can induce apoptotic cell death by increasing the Bax/Bcl-2 ratio and activating caspase pathways, which are critical for programmed cell death .
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of benzo[d]thiazole showed promising results against various cancer cell lines. The research focused on the structural modifications that enhance anticancer efficacy, particularly through the induction of apoptosis and cell cycle arrest mechanisms .
- In Silico ADME Predictions : Another study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound using computational methods. The findings suggested favorable pharmacokinetic profiles, indicating potential as a therapeutic candidate .
- Mechanistic Insights : Research indicated that the compound's interaction with cellular pathways could lead to significant therapeutic outcomes in cancer treatment. The study highlighted how structural variations influence biological activity and suggested further exploration into its use as a lead compound for drug development .
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)piperidine-2,6-dione: Shares a similar piperidine and thiazole structure but lacks the methylsulfonyl group.
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Contains a benzo[d]thiazole moiety but differs in the substituents attached to the core structure.
Uniqueness
N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound features several key structural elements:
- Benzo[d]thiazole moiety : This heterocyclic structure contributes to the compound's biological activity.
- Piperidine ring : Known for its role in enhancing pharmacological properties.
- Methylsulfonyl group : Enhances solubility and reactivity, which is crucial for biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the benzo[d]thiazole and piperidine structures. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 modulation |
| 4i | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |
Studies indicate that these compounds can induce apoptotic cell death by increasing the Bax/Bcl-2 ratio and activating caspase pathways, which are critical for programmed cell death .
Antimicrobial Activity
The thiazole derivatives, including those with piperidine rings, exhibit antimicrobial properties. A series of compounds derived from thiazoles have demonstrated moderate to good activity against various bacterial strains. The presence of the methylsulfonyl group may enhance this activity by improving solubility and cellular uptake .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies on this compound derivatives have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inducing cell cycle arrest and apoptosis .
- Selectivity Studies : Selectivity towards cancer cells over normal cells has been observed, indicating potential therapeutic applications with reduced side effects. For example, compound 4i showed a high degree of selectivity in targeting sarcoma cells in vivo .
- Structure-Activity Relationship (SAR) : The structural modifications in the piperidine and thiazole components significantly influence the biological activity. Variations in substituents on the benzothiazole moiety led to differences in potency against cancer cells, emphasizing the importance of SAR in drug design .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
